4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide
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Overview
Description
4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is a complex organic compound characterized by its unique structural features This compound is part of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like sodium methoxide and electrophiles like alkyl halides, often used in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications:
Biology: It may be used in the study of biological pathways and interactions, particularly those involving hydrazide derivatives.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylcyclohexyl group may contribute to its hydrophobic interactions, affecting its solubility and binding affinity. Overall, the compound’s structure allows it to modulate specific molecular targets and pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylboronic acid pinacol ester: This compound shares the methoxy and biphenyl groups but differs in its boronic acid functionality.
4-Methoxy-N-(4-phenylcyclohexyl)-3-biphenylamine: This compound is similar in structure but lacks the carbohydrazide group.
Uniqueness
4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is unique due to its combination of methoxy, phenylcyclohexyl, and carbohydrazide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide |
InChI |
InChI=1S/C27H28N2O3/c1-32-25-17-15-22(16-18-25)21-9-13-24(14-10-21)27(31)29-28-26(30)23-11-7-20(8-12-23)19-5-3-2-4-6-19/h2-6,9-10,13-18,20,23H,7-8,11-12H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
QJJJPSGQXVKNKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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